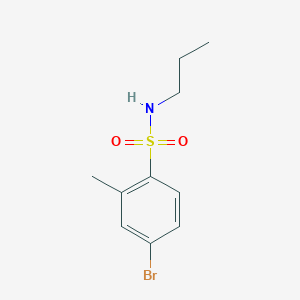

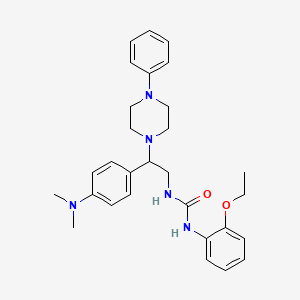

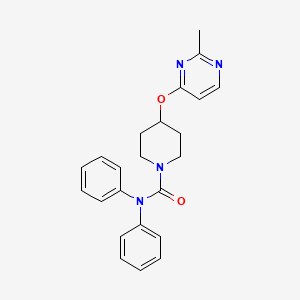

N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases.

Applications De Recherche Scientifique

Antitumor Activity

N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives have been investigated for their antitumor properties. Specifically, a series of these compounds were designed and synthesized, and their anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated super antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. The most potent compound exhibited good CDK6 inhibitory activity, which is promising for cancer treatment .

Novel Structure Exploration

Many reported CDK inhibitors contain the structure of N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. To discover compounds with novel structures, researchers incorporated the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine, resulting in N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives. This design approach aimed to enhance antitumor activity while maintaining CDK inhibition .

CDK9 Inhibition

In a related study, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized based on a 3D-QSAR pharmacophore derived from known cyclin-dependent kinase 9 (CDK9) inhibitors. These compounds were explored for their CDK9 inhibitory activities .

Dual CDK2 and CDK9 Inhibitors

Another set of N2,N4-disubstituted pyrimidine-2,4-diamines was designed and synthesized. Among them, several compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. Notably, compounds 3g and 3c were the most potent CDK2 and CDK9 inhibitors, respectively .

Mécanisme D'action

- One of the identified targets is likely to be a human kinase, which is associated with the parasite’s growth and proliferation .

- This disruption leads to changes in gene expression, protein phosphorylation, and downstream effects that impair the parasite’s ability to multiply .

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

2-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-13(2)8-5-6-10-9(12-8)11-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFLBBISNRQOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)

![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)

![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)